2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid is an organic compound that features a sulfamoyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid derivatives followed by the introduction of the sulfamoyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, followed by the use of dimethylamine for the sulfamoylation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Reduction: The major product is 2-(2-N,N-Dimethylaminophenyl)-4-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Scientific Research Applications
2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds and interact with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-Nitrobenzoic acid
- 2-(N,N-Dimethylaminophenyl)-4-aminobenzoic acid
Comparison: 2-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid is unique due to the presence of both a sulfamoyl group and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that may only have one of these groups. For example, 4-nitrobenzoic acid lacks the sulfamoyl group and thus has different reactivity and applications.
Properties
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)14-6-4-3-5-11(14)13-9-10(17(20)21)7-8-12(13)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQFZCMMCNUPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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